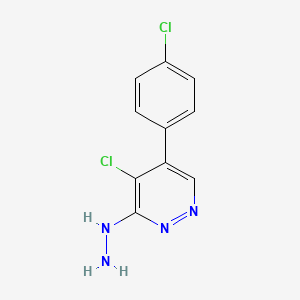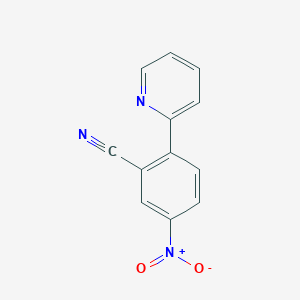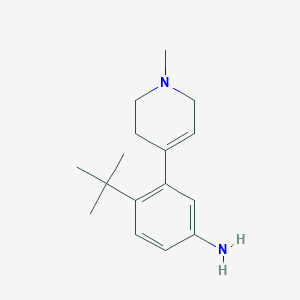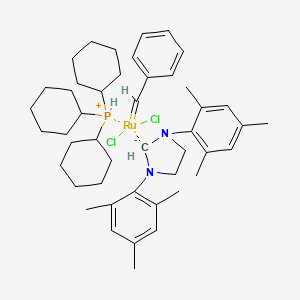
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is a ruthenium-based compound known for its application as a catalyst in various chemical reactions. It is particularly recognized for its role in olefin metathesis, a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium typically involves the reaction of a ruthenium precursor with 1,3-dimesitylimidazolidin-2-id-2-yl and tricyclohexylphosphine ligands. The reaction is carried out under an inert atmosphere, often using a glovebox or Schlenk line techniques to prevent contamination from moisture and oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium undergoes various types of reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It facilitates the exchange of alkene fragments between molecules.
Substitution Reactions: The compound can undergo ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Olefin Metathesis: Common reagents include alkenes and dienes.
Substitution Reactions: Reagents include various ligands such as phosphines, amines, and carbenes.
Major Products Formed
Olefin Metathesis: The major products are alkenes with redistributed carbon-carbon double bonds.
Substitution Reactions: The products depend on the ligands used in the reaction.
Scientific Research Applications
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium involves the coordination of the ruthenium center with the olefin substrate. This coordination facilitates the scission and regeneration of carbon-carbon double bonds, leading to the redistribution of alkene fragments. The molecular targets include the carbon-carbon double bonds in the substrate molecules, and the pathways involved are those of olefin metathesis .
Comparison with Similar Compounds
Similar Compounds
Dichloro(1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(benzylidene)(tricyclohexylphosphine)ruthenium: Another ruthenium-based catalyst used in olefin metathesis.
Dichloro(1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(phenylmethylene)(tricyclohexylphosphine)ruthenium: Similar in structure and function, used in similar applications.
Uniqueness
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is unique due to its specific ligand environment, which provides enhanced stability and reactivity in olefin metathesis reactions. This makes it particularly effective in the synthesis of complex molecules and polymers .
Properties
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOPGQNVSUHOIR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67Cl2N2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2,4,5,6,7-Hexahydrothiocino[5,4-b]indole 3,3-dioxide](/img/structure/B8290833.png)
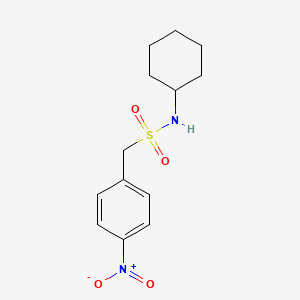
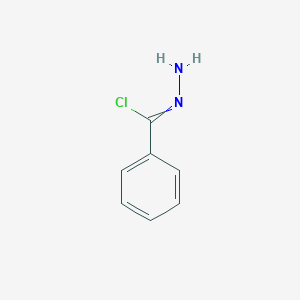
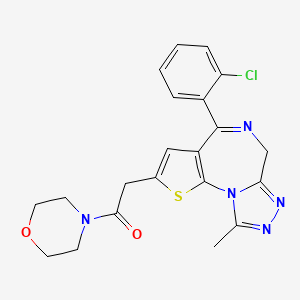
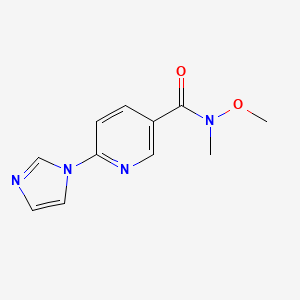
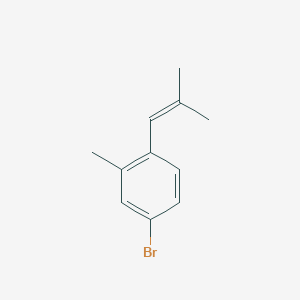
![1-(8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethan-1-one](/img/structure/B8290889.png)
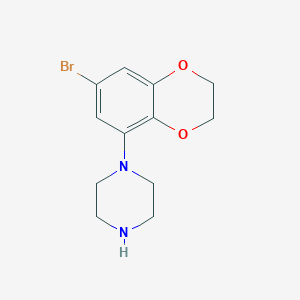
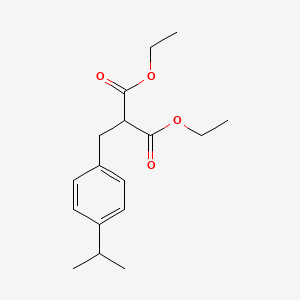
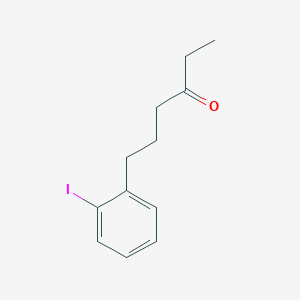
![2-(2-methylpyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B8290923.png)
